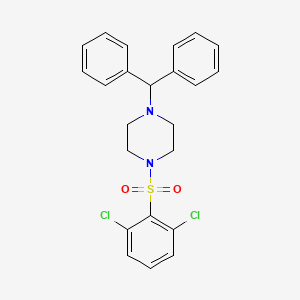
1-(2,6-DICHLOROBENZENESULFONYL)-4-(DIPHENYLMETHYL)PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-Benzhydryl-4-(2,6-dichlorophenyl)sulfonylpiperazine” is a derivative of 1-benzhydryl piperazine . The benzhydryl motif is a fundamental component present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . The piperazine nucleus is capable of binding to multiple receptors with high affinity and therefore it has been classified as a privileged structure .
Synthesis Analysis
The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .Molecular Structure Analysis
The title compound crystallizes in the monoclinic space group C 2/ c with cell parameters a = 13.1120 (9) Å, b = 21.4990 (9) Å, c = 16.655 (1) Å, β = 111.352 (2)°, Z = 8, and V = 4372.7 (4) Å . The structure reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral .Chemical Reactions Analysis
The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . This suggests that the compound can participate in nucleophilic substitution reactions.Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Biological Evaluation
A novel series of benzhydrylpiperazine derivatives, including compounds with structures related to "1-Benzhydryl-4-(2,6-dichlorophenyl)sulfonylpiperazine," have been synthesized and evaluated for their biological activities. For example, certain derivatives have shown potent and selective inverse agonist activity for the hCB1 receptor, with potential implications for obesity treatment (Gao et al., 2011).
Antimicrobial Activity
Derivatives of 1-benzhydryl-sulfonyl-piperazine have been synthesized and assessed for their antimicrobial efficacy against pathogens affecting tomato plants. The structure-activity relationship studies indicated that the nature of substitutions on the benzhydryl ring significantly influences antimicrobial activity, with several compounds showing potent activities compared to standard drugs (Vinaya et al., 2009).
Cytotoxic Activities
Research into novel benzhydrylpiperazine derivatives has also explored their cytotoxic activities against various cancer cell lines. Studies have identified compounds within this class that exhibit high cytotoxicity, indicating potential utility as anticancer agents (Gurdal et al., 2013).
Analytical Applications
The synthesis process of drugs like cinnarizine, which shares structural motifs with benzhydrylpiperazine derivatives, has been monitored using gas chromatography. This highlights the analytical application of these compounds in ensuring the purity and efficacy of pharmaceuticals (Sarycheva & Vedernikova, 1999).
Stereoselective Synthesis
Stereoselective synthesis methods have been developed for compounds structurally related to "1-Benzhydryl-4-(2,6-dichlorophenyl)sulfonylpiperazine," enabling the production of isomers with specific configurations. This has implications for the creation of compounds with tailored biological activities (Shivprakash & Reddy, 2014).
Antioxidant and Cytotoxic Agents
Chrysin-based sulfonylpiperazines have been investigated for their antioxidant and anticancer efficacies. This research underscores the potential of benzhydrylpiperazine derivatives in developing treatments that leverage oxidative stress pathways (Patel et al., 2019).
Wirkmechanismus
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, have a broad range of biological targets . They are found in various biologically active compounds across a number of different therapeutic areas .
Mode of Action
It’s known that piperazine derivatives can bind to multiple receptors with high affinity . The piperazine nucleus is found in a broad range of biologically active compounds displaying various activities .
Biochemical Pathways
Piperazine derivatives are known to affect various biochemical pathways due to their broad range of biological activity .
Result of Action
It’s known that piperazine derivatives can have various effects at the molecular and cellular level due to their broad range of biological activity .
Eigenschaften
IUPAC Name |
1-benzhydryl-4-(2,6-dichlorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O2S/c24-20-12-7-13-21(25)23(20)30(28,29)27-16-14-26(15-17-27)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,22H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMSEXYQUHRDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
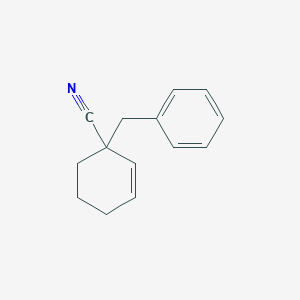
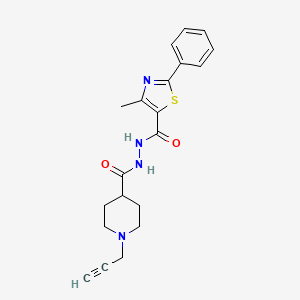
![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2816164.png)
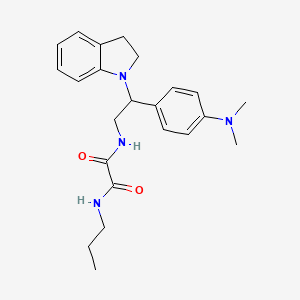
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-3-methoxyoxolane-3-carboxamide](/img/structure/B2816168.png)
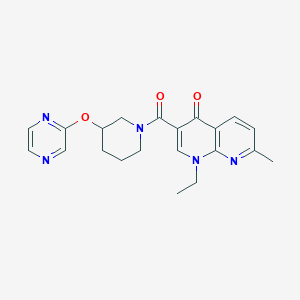
![1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea](/img/structure/B2816173.png)
![4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2816174.png)
![2-[(Pyridin-3-yl)methylidene]butanal](/img/structure/B2816176.png)

![4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2816178.png)
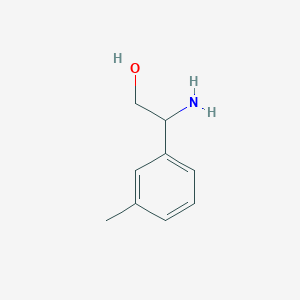
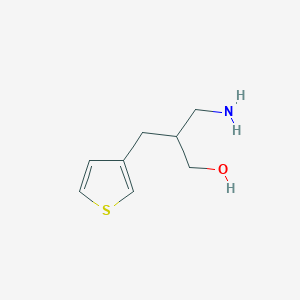
![1-(2-methyl-1H-indol-3-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one](/img/structure/B2816182.png)
